

Meta-analysis of clinical trial data for Tropifexor in liver disease

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Tropifexor in Liver Disease: A Meta-Analysis of Clinical Trial Data

Tropifexor, a potent, non-bile acid farnesoid X receptor (FXR) agonist, has been investigated as a therapeutic agent for chronic liver diseases, primarily nonalcoholic steatohepatitis (NASH). As a master regulator of bile acid, lipid, and glucose metabolism, FXR is a key therapeutic target in NASH, a condition characterized by liver fat accumulation, inflammation, and fibrosis. [1][2][3] Clinical trials have explored **Tropifexor**'s efficacy and safety as both a monotherapy and in combination with other agents. This guide provides a comparative meta-analysis of the available clinical trial data for **Tropifexor** in the context of liver disease.

Efficacy of Tropifexor Monotherapy: The FLIGHT-FXR Study

The FLIGHT-FXR (NCT02855164) was a multi-part, adaptive design phase 2a/b trial that evaluated the safety and efficacy of various doses of **Tropifexor** in patients with NASH.[4]

Key Efficacy Endpoints:

The study demonstrated a dose-dependent reduction in several key biomarkers of liver injury and steatosis. At week 12, patients treated with **Tropifexor** showed greater decreases from baseline in alanine aminotransferase (ALT) and hepatic fat fraction (HFF) compared to placebo.



[4] These reductions were sustained up to 48 weeks.[4] However, no significant similar trends were observed for aspartate aminotransferase (AST).[4]

Efficacy Endpoint (at Week 12)	Placebo	Tropifexor (10- 90 µg)	Tropifexor (140 µg)	Tropifexor (200 µg)
Change in ALT (U/L)	-7.8 to -8.3	-10.7 to -16.5	-18.0	-23.0
Relative Change in HFF (%)	-6.19 to -10.77	-7.48 to -15.04	-19.07	-39.41

Table 1: Summary of key efficacy endpoints from the FLIGHT-FXR trial at week 12. Data compiled from multiple sources.[4][5]

At 48 weeks, the higher doses of **Tropifexor** (140 μg and 200 μg) continued to show significant reductions in ALT and HFF.[6] A relative HFF reduction of at least 30% was observed in 64% of patients in the 200 mcg arm, compared to 20% in the placebo arm.[5] Despite these improvements in biomarkers, the study did not meet its primary histological endpoints at week 48. There were no notable differences in the proportion of patients achieving at least a one-stage improvement in liver fibrosis without worsening of NASH between the **Tropifexor** groups and the placebo group.[7]

Combination Therapy with Tropifexor

Given the complex pathophysiology of NASH, combination therapies are being explored to target multiple disease pathways.[8] **Tropifexor** has been evaluated in combination with other agents, including the C-C chemokine receptor types 2 and 5 (CCR2/5) antagonist Cenicriviroc and the SGLT1/2 inhibitor Licogliflozin.

TANDEM Study: Tropifexor and Cenicriviroc

The TANDEM trial (NCT03517540) was a phase 2b study that assessed the safety and efficacy of **Tropifexor** in combination with Cenicriviroc in patients with NASH and liver fibrosis.[9][10] The rationale for this combination was to target both the metabolic (FXR agonism) and inflammatory/fibrotic (CCR2/5 antagonism) pathways of NASH.[9]



While the combination therapy was found to have a similar safety profile to the respective monotherapies, it did not demonstrate substantial incremental efficacy on histological endpoints or on changes in ALT and body weight compared to **Tropifexor** monotherapy alone.[10]

Histological Endpoint (at Week 48)	Tropifexor 140 μg	Cenicriviroc 150 mg	Tropifexor 140 µg + Cenicriviroc 150 mg	Tropifexor 90 µg + Cenicriviroc 150 mg
≥1-stage Fibrosis Improvement	32.3%	31.6%	29.7%	32.5%
NASH Resolution	25.8%	15.8%	13.5%	22.5%

Table 2: Histological outcomes from the TANDEM study at week 48.[10]

Tropifexor and Licogliflozin Combination

A phase 2 trial (NCT04065841) was designed to evaluate the efficacy, safety, and tolerability of a combination of **Tropifexor** and Licogliflozin compared to each monotherapy and placebo in adult patients with NASH and liver fibrosis.[11][12] The study was terminated early due to a business decision by the sponsor, not due to safety concerns.[13] Therefore, comprehensive efficacy data from this trial is not available.

Safety and Tolerability

Across the clinical trials, the most common adverse event associated with **Tropifexor** was dose-dependent pruritus (itching).[4][5][10] This is a known class effect of FXR agonists. In the FLIGHT-FXR study, pruritus was generally mild, with low discontinuation rates.[5] Dose-related increases in LDL cholesterol were also observed, another known effect of FXR activation.[5][6]

Signaling Pathway and Experimental Workflow Tropifexor's Mechanism of Action: FXR Signaling Pathway

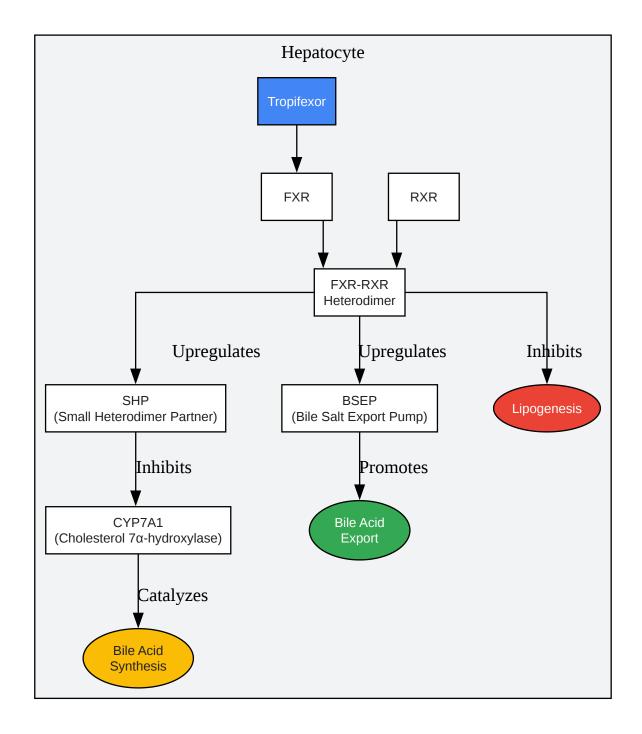




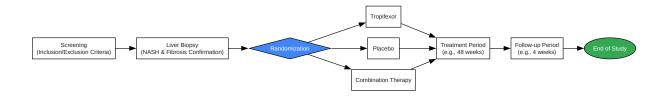


Tropifexor exerts its therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][3] FXR activation plays a crucial role in regulating bile acid synthesis and transport, thereby protecting the liver from bile acid-induced toxicity.[1] In the context of NASH, FXR agonism also leads to reduced liver steatosis, inflammation, and fibrosis by suppressing lipogenesis and promoting triglyceride clearance.[3]









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